molecular formula C7H7ClN2O2 B1348472 4-Chloro-3-hydrazinylbenzoic acid CAS No. 61100-67-2

4-Chloro-3-hydrazinylbenzoic acid

Cat. No.: B1348472
CAS No.: 61100-67-2
M. Wt: 186.59 g/mol
InChI Key: VRJBLCRWLBHWBJ-UHFFFAOYSA-N
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Description

4-Chloro-3-hydrazinylbenzoic acid is a chemical compound with the molecular formula C7H7ClN2O2. It appears as a white crystalline powder that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-hydrazinylbenzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, where the nitro group is reduced to a hydrazine group . The general reaction scheme is as follows:

4-Chloro-3-nitrobenzoic acid+Hydrazine hydrate4-Chloro-3-hydrazinylbenzoic acid\text{4-Chloro-3-nitrobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4-Chloro-3-nitrobenzoic acid+Hydrazine hydrate→4-Chloro-3-hydrazinylbenzoic acid

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydrazinylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form different products.

    Reduction: The compound can be reduced further to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can lead to the formation of azides or other nitrogen-containing compounds.

Scientific Research Applications

4-Chloro-3-hydrazinylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydrazinylbenzoic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of a hydrazine group.

    4-Chloro-3-nitrobenzoic acid: The precursor in the synthesis of 4-Chloro-3-hydrazinylbenzoic

Properties

IUPAC Name

4-chloro-3-hydrazinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-5-2-1-4(7(11)12)3-6(5)10-9/h1-3,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJBLCRWLBHWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366415
Record name 4-Chloro-3-hydrazino-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61100-67-2
Record name 4-Chloro-3-hydrazino-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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